(2E)-3-[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide
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Overview
Description
2-Bromo-6-methyl-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyridine, characterized by the presence of bromine, methyl, and nitro substituents on the pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methyl-5-nitropyridine typically involves the bromination and nitration of methylpyridine derivatives. One common method includes the bromination of 6-methylpyridine followed by nitration using nitric acid and sulfuric acid under controlled conditions. The reaction conditions must be carefully monitored to ensure the selective substitution at the desired positions on the pyridine ring.
Industrial Production Methods: Industrial production of 2-Bromo-6-methyl-5-nitropyridine may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea under basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in an organic solvent.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2-Bromo-6-methyl-5-aminopyridine.
Coupling Reactions: Biaryl derivatives with diverse substituents.
Scientific Research Applications
2-Bromo-6-methyl-5-nitropyridine is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and materials science for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methyl-5-nitropyridine involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the methyl group can influence the compound’s steric and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-Bromo-5-nitropyridine
- 3-Bromo-6-methyl-5-nitropyridine
- 2-Chloro-6-methyl-5-nitropyridine
Comparison: 2-Bromo-6-methyl-5-nitropyridine is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interaction with other molecules
Properties
Molecular Formula |
C24H24N6O2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(E)-3-[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C24H24N6O2/c1-17-6-5-9-30-22(17)27-23(20(24(30)32)14-19(15-25)21(26)31)29-12-10-28(11-13-29)16-18-7-3-2-4-8-18/h2-9,14H,10-13,16H2,1H3,(H2,26,31)/b19-14+ |
InChI Key |
MXWIPHIFUXOAKR-XMHGGMMESA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)N)N3CCN(CC3)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)N)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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